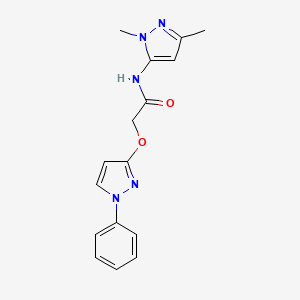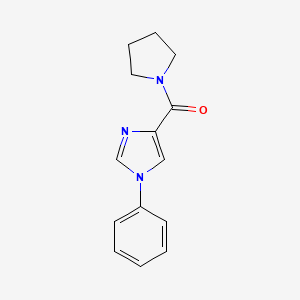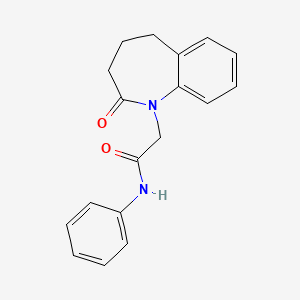![molecular formula C17H20N4O2 B6627300 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide, also known as PAPC, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an anti-oxidant by reducing oxidative stress and increasing the activity of antioxidant enzymes. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been found to modulate the expression of genes involved in neurodegeneration and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide also reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. It has been found to have neuroprotective effects by modulating the expression of genes involved in neurodegeneration and synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well-established.
Future Directions
There are several future directions for research on 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the pharmacokinetics and toxicity profile of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide need to be established to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves a multi-step process that includes the reaction of 4-phenylpyrazole with acetyl chloride to form 2-acetyl-4-phenylpyrazole. The resulting compound is then reacted with piperidine and 4-nitrobenzoyl chloride to form 1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. The final product is obtained after purification and isolation procedures.
Scientific Research Applications
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-17(23)14-6-8-20(9-7-14)16(22)12-21-11-15(10-19-21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSLAUCUPNVEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol](/img/structure/B6627218.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)

![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)



![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)

![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)